3-(3-Chlorophenyl)-1-propene CAS number 3840-17-3
3-(3-Chlorophenyl)-1-propene CAS number 3840-17-3
Technical Monograph: 3-(3-Chlorophenyl)-1-propene CAS Number: 3840-17-3 Synonyms: 1-Allyl-3-chlorobenzene; m-Allylchlorobenzene; 1-Chloro-3-(2-propenyl)benzene[1]
Part 1: Executive Summary
3-(3-Chlorophenyl)-1-propene is a specialized organochlorine intermediate critical to the synthesis of functionalized aryl-propionic acids and complex pharmaceutical scaffolds.[1] Unlike its para-substituted counterparts, the meta-chloro substitution pattern offers unique steric and electronic properties, making it a preferred building block for designing inhibitors targeting specific enzymatic pockets where linearity (para) is disfavored.[1][2]
This guide outlines the validated synthetic protocols, physicochemical characterization, and downstream utility of this compound, specifically highlighting its role as a precursor to 3-Amino-3-(3-chlorophenyl)propionic acid , a vital moiety in modern peptidomimetic drug design.[1]
Part 2: Chemical Identity & Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₉H₉Cl |
| Molecular Weight | 152.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 69–72 °C at 5 mmHg (Predicted: ~205 °C at 760 mmHg) |
| Density | 1.046 ± 0.06 g/cm³ |
| Refractive Index | n20/D ~1.524 (Typical for allylbenzenes) |
| Solubility | Miscible in ether, THF, DCM, ethyl acetate; Insoluble in water |
| Flash Point | ~75 °C (Estimate – Requires standard flammable liquid handling) |
Part 3: Validated Synthetic Protocols
To achieve high regiochemical purity, direct Friedel-Crafts allylation of chlorobenzene is not recommended due to the formation of inseparable ortho/para mixtures and polychlorinated byproducts (e.g., 1,2-dichloropropane derivatives).[1][2]
The industry-standard protocol utilizes a Grignard-mediated cross-coupling approach, ensuring the chlorine atom remains exclusively in the meta position.[1]
Protocol A: Grignard Cross-Coupling (The "Gold Standard")
Best for laboratory-scale synthesis (10g – 100g) requiring >98% isomeric purity.[1][2]
Reagents:
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1-Bromo-3-chlorobenzene (Precursor)[1]
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Magnesium turnings (activated)
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Allyl bromide (or Allyl chloride with catalyst)[2]
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Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Workflow:
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Activation: Flame-dry a 3-neck flask under Argon. Add magnesium turnings (1.1 eq) and a crystal of iodine.
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Grignard Formation: Add a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF dropwise. Initiate reflux to form 3-chlorophenylmagnesium bromide .[1]
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Critical Control Point: The chlorine on the aromatic ring is relatively stable to Mg formation conditions compared to the bromine, but temperature control (<65°C) is vital to prevent benzyne formation or scrambling.[2]
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-
Coupling: Cool the Grignard solution to 0°C. Add Allyl bromide (1.2 eq) dropwise.
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Note: For Allyl Chloride, add 1 mol% Ni(dppe)Cl₂ catalyst to facilitate the coupling and prevent homocoupling of the Grignard.[2]
-
-
Quench & Workup: Quench with saturated NH₄Cl. Extract with Ether/Hexanes.[2]
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Purification: Fractional distillation under reduced pressure (vacuum).
Protocol B: Visualization of Synthetic Logic
Figure 1: Regioselective synthesis pathway via Grignard formation, ensuring meta-substitution integrity.
Part 4: Reactivity & Applications in Drug Discovery
The utility of 3-(3-Chlorophenyl)-1-propene lies in its dual functionality: the allyl handle for oxidation/extension and the aryl chloride for late-stage cross-coupling.[1]
Precursor to β-Amino Acids
The compound is a direct precursor to 3-Amino-3-(3-chlorophenyl)propionic acid (CAS 68208-21-9).[1][3] This transformation typically involves:
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Oxidative Cleavage/Functionalization: The terminal alkene is oxidized (e.g., ozonolysis or Sharpless dihydroxylation followed by cleavage) to the aldehyde.[2]
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Rodionov or Knoevenagel Condensation: Conversion to the β-amino acid scaffold.[1] Application: These β-amino acid derivatives are peptidomimetics used in integrin inhibitors and metabolic disorder treatments.[1]
Olefin Metathesis
The terminal alkene is highly active in Grubbs-catalyzed metathesis.[1] It serves as a "chain terminator" or a cross-metathesis partner to introduce the 3-chlorophenyl moiety into macrocycles (e.g., in the synthesis of natural product analogs like Iriomoteolides).[2]
Heck & Suzuki Coupling
While the allyl group is the primary reactive site, the meta-chloro position allows for orthogonal functionalization using specialized phosphine ligands (e.g., Buchwald biaryl phosphines) that can activate the aryl chloride bond after the allyl chain has been modified.[2]
Part 5: Quality Control & Analytic Standards
To ensure suitability for pharmaceutical use, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | GC-FID / HPLC | ≥ 98.0% (Area %) |
| Identity | ¹H-NMR (CDCl₃) | Allyl Signals: δ 3.35 (d, 2H, -CH₂-)δ 5.05–5.15 (m, 2H, =CH₂)δ 5.90–6.00 (m, 1H, -CH=)Aromatic Signals: δ 7.10–7.30 (m, 4H, Ar-H) |
| Residual Solvents | Headspace GC | THF < 720 ppm; Ether < 5000 ppm |
| Water Content | Karl Fischer | < 0.1% |
Part 6: Safety, Handling & Storage
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Hazard Classification: GHS07 (Warning).[2] Acute Tox. 4 (Oral/Inhalation).[2]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkene is susceptible to slow auto-oxidation; stabilizers (e.g., BHT) may be added for bulk storage.[1][2]
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Incompatibility: Strong oxidizing agents, radical initiators.[2]
References
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Synthesis of Allylbenzenes via Grignard: Organic Syntheses, Coll.[2] Vol. 3, p. 195 (1955); Vol. 28, p. 31 (1948).[2] (Foundational protocol for allyl-aryl coupling).
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Catalytic Coupling of Allyl Chlorides: Journal of the American Chemical Society, "Nickel-Catalyzed Cross-Coupling of Grignard Reagents," establishing the efficiency of Ni-catalysts for allyl-aryl coupling.[1]
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Application in Amino Acid Synthesis: Ningbo Inno Pharmchem, "Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical Sectors."[1] (Highlighting the downstream utility of the propene precursor).
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Safety Data: PubChem Compound Summary for CID 177164 (Related chlorophenyl propionic derivatives and precursors). [1][2]
